methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a pyrrole ring structure
Preparation Methods
The synthesis of methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2-ethyl-4-methyl-1H-pyrrole-3-carboxylic acid with cyanomethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The ester and amide groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
Methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving pyrrole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
Methyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate: Lacks the cyanomethylcarbamoyl group, resulting in different reactivity and applications.
Ethyl 5-[(cyanomethyl)carbamoyl]-2-methyl-4-ethyl-1H-pyrrole-3-carboxylate:
5-[(Cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity properties compared to the ester form.
Properties
IUPAC Name |
methyl 5-(cyanomethylcarbamoyl)-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-8-9(12(17)18-3)7(2)10(15-8)11(16)14-6-5-13/h15H,4,6H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXKQIXNUPBLRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1)C(=O)NCC#N)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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